molecular formula C12H15NO B493658 1-(4-Methylbenzoyl)pyrrolidine CAS No. 59746-40-6

1-(4-Methylbenzoyl)pyrrolidine

Cat. No.: B493658
CAS No.: 59746-40-6
M. Wt: 189.25g/mol
InChI Key: QXMOFZGGGOFRPH-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)pyrrolidine is a chemical compound of interest in research and development, characterized by a pyrrolidine ring linked to a 4-methylbenzoyl group. This structure combines aromatic and heterocyclic motifs, making it a potential intermediate for synthesizing more complex molecules. As a building block, its applications are primarily found in pharmaceutical chemistry and materials science research, where it may be utilized in the exploration of new chemical entities or functional materials. Researchers value this compound for its potential to contribute to the synthesis of novel compounds with specific target properties. Handling should be conducted by qualified professionals in a controlled laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Specific research applications and mechanisms of action for this compound are not detailed in the available literature. Researchers are encouraged to consult specialized scientific databases for further pharmacological or synthetic studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(14)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMOFZGGGOFRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Methylbenzoyl Pyrrolidine and Its Analogs

Strategies for the Construction of the Pyrrolidine (B122466) Core with Benzoyl Moieties

The pyrrolidine ring is a prevalent structural motif in many biologically active compounds, and numerous methods for its synthesis have been developed. These methods can be broadly categorized into cyclization reactions and multi-step synthetic sequences.

Cyclization reactions are a cornerstone of heterocyclic chemistry, providing direct access to the pyrrolidine core from acyclic precursors. These methods are valued for their efficiency and potential for stereocontrol.

One of the most powerful and widely used methods is the [3+2] cycloaddition of azomethine ylides with alkenes. nih.gov This approach allows for the construction of the pyrrolidine ring with a high degree of stereoselectivity. Glycine-based [3+2] cycloadditions, for example, can create complex polycyclic pyrrolidine systems in good yields. mdpi.com

Intramolecular cyclization represents another key strategy. This can involve the reductive amination of 1,4-dicarbonyl compounds with an amine, or the cyclization of substrates like 1,4-amino alcohols. mdpi.com Modern variations include transition-metal-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, which offers a direct route to pyrrolidines under mild conditions. organic-chemistry.org For instance, copper-catalyzed systems have been shown to facilitate this transformation with high regio- and chemoselectivity. organic-chemistry.org

Other innovative cyclization strategies include tandem reactions, where multiple bond-forming events occur in a single pot. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce functionalized pyrrolidines efficiently. nih.gov

Cyclization MethodDescriptionKey Features
[3+2] CycloadditionReaction between an azomethine ylide and an alkene or alkyne to form a five-membered pyrrolidine ring. nih.govHigh stereoselectivity; versatile for creating substituted pyrrolidines. nih.govmdpi.com
Intramolecular C-H AminationTransition-metal-catalyzed cyclization of an amine onto an unactivated C-H bond within the same molecule. organic-chemistry.orgHigh atom economy; mild reaction conditions; good functional group tolerance. organic-chemistry.org
Reductive AminationCondensation of a 1,4-dicarbonyl compound with an amine, followed by reduction to form the pyrrolidine ring. mdpi.comClassic and reliable method; readily available starting materials. mdpi.com
Tandem Amination/CyclizationA multi-component reaction where an initial amination is followed by a cyclization event in one pot. nih.govEfficient, one-pot synthesis; avoids protection/deprotection steps. nih.gov

Multi-step synthesis provides a versatile, albeit often longer, route to complex pyrrolidine derivatives. These sequences allow for the careful installation of functional groups and stereocenters. A common approach involves the use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. organic-chemistry.org

For example, a linear precursor containing an amine and a leaving group separated by a four-carbon chain can be synthesized. Subsequent intramolecular nucleophilic substitution leads to the formation of the pyrrolidine ring. The amine is often protected during the initial steps and deprotected just before the cyclization.

Flow chemistry has emerged as a powerful tool for automating multi-step syntheses. By passing a stream of reactants through columns containing immobilized reagents, catalysts, or scavengers, multiple reaction steps can be linked into a continuous sequence. syrris.jp This approach enhances efficiency, reduces waste, and allows for safer handling of hazardous intermediates. This methodology has been successfully applied to the synthesis of complex natural products containing heterocyclic cores. syrris.jp Such one-pot and flow processes represent a significant advancement in streamlining the production of valuable chemical entities. rsc.orgnih.gov

Introduction of the 4-Methylbenzoyl Moiety and Other Aromatic Substituents

Once the pyrrolidine ring is available, the 4-methylbenzoyl group can be introduced. Alternatively, a pre-existing benzoyl group can be modified to install the 4-methyl substituent.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org To synthesize 1-(4-Methylbenzoyl)pyrrolidine via this route, one would start with 1-benzoylpyrrolidine (B181117) and introduce a methyl group onto the benzene (B151609) ring.

The most common reaction for this purpose is the Friedel-Crafts alkylation . masterorganicchemistry.com However, the N-benzoyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.com This deactivation makes Friedel-Crafts reactions more challenging. Furthermore, the amide group is a meta-director, meaning the incoming electrophile would preferentially add to the meta-position rather than the desired para-position. Direct Friedel-Crafts alkylation of 1-benzoylpyrrolidine is therefore not an efficient route to the para-substituted product. Alternative multi-step strategies would be required, such as introducing a different directing group, performing the alkylation, and then converting that group to the desired amide.

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. semanticscholar.org These methods offer a powerful alternative for synthesizing this compound and its analogs.

A common strategy would involve a Suzuki coupling reaction. This could entail the reaction of 1-(4-halobenzoyl)pyrrolidine (where halo is Br or I) with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. This approach allows for the direct and selective formation of the C-C bond at the para position. Other cross-coupling reactions, such as Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent), could also be employed.

Palladium catalysis is also instrumental in constructing the N-aroyl pyrrolidine scaffold itself through methods like carboamination, where an N-protected aminoalkene reacts with an aryl halide. nih.gov

Coupling ReactionReactantsKey Features
Suzuki CouplingAryl Halide + Organoboronic AcidMild conditions; high functional group tolerance; commercially available reagents.
Stille CouplingAryl Halide + Organotin ReagentTolerant of many functional groups; organotin reagents can be toxic.
Buchwald-Hartwig AminationAryl Halide + AmineForms a C-N bond; useful for synthesizing the precursor N-aryl pyrrolidine.
Carbonylative C-H FunctionalizationHeterocycle + Aryl Halide + CODirectly introduces an aroyl group onto a heterocycle, though typically not at the nitrogen atom of pyrrolidine. nih.gov

The most direct and widely used method for the synthesis of this compound is the N-acylation of pyrrolidine. This involves forming an amide bond between the pyrrolidine nitrogen and the carbonyl carbon of a 4-methylbenzoyl derivative.

The classic method for this transformation is the Schotten-Baumann reaction . wikipedia.org This reaction typically involves treating pyrrolidine with 4-methylbenzoyl chloride in a two-phase system consisting of an organic solvent and an aqueous base (like sodium hydroxide). organic-chemistry.orguomustansiriyah.edu.iq The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. organic-chemistry.org This robust method is widely applicable in organic synthesis. wikipedia.org

Modern amidation protocols often seek to avoid the use of pre-formed, reactive acyl chlorides. Catalytic methods that allow for the direct coupling of carboxylic acids and amines are of great interest as they generate water as the only byproduct. catalyticamidation.info Various activating agents and catalysts, such as phosphonium (B103445) salts generated in situ, can facilitate this transformation under mild conditions. nih.gov For instance, reacting pyrrolidine with 4-methylbenzoic acid in the presence of a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or using catalytic systems based on boron or other metals can provide the desired product efficiently. catalyticamidation.infonih.gov


Stereoselective Synthesis Approaches for Pyrrolidine Derivatives

The pyrrolidine ring is a common motif in many biologically active compounds, making the development of stereoselective synthetic methods a significant area of research. mdpi.com These approaches are crucial for creating specific stereoisomers, which can have distinct pharmacological properties. Generally, these methods can be classified into two main groups: those that start with an existing, optically pure pyrrolidine ring, and those that construct the ring from acyclic precursors in a stereocontrolled manner. mdpi.com

One of the most common strategies involves using naturally occurring chiral molecules like L-proline or 4-hydroxy-L-proline as starting materials. mdpi.com These compounds provide a pre-existing, enantiomerically pure pyrrolidine scaffold that can be chemically modified to yield the desired target molecule. This approach ensures the production of optically pure compounds with good yields. mdpi.com

Another powerful technique is the stereoselective reduction of substituted pyrroles. The heterogeneous catalytic hydrogenation of highly functionalized pyrrole (B145914) systems can produce pyrrolidine derivatives with excellent diastereoselectivity. acs.orgresearchgate.netnih.gov This process can create up to four new stereocenters in a controlled fashion. acs.orgresearchgate.netnih.gov The reaction is often a two-step sequence where the initial reduction of a substituent directs the subsequent hydrogenation of the pyrrole ring. acs.orgnih.gov For example, rhodium-on-alumina has been used as a catalyst for the highly diastereoselective hydrogenation of a pyrrole with an α-ketoester substituent, yielding a single diastereomer. acs.org

Tandem reactions under gold catalysis also provide an efficient route to substituted pyrrolidines. A notable example is the Au-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reaction, which allows for the stereoselective synthesis of pyrrolidine derivatives that feature a tetrasubstituted carbon stereocenter. acs.org Additionally, electrophilic halogen-induced cascade reactions, such as the N-bromosuccinimide (NBS)-induced aminocyclization–ring expansion of cinnamylaziridine, have been developed to produce highly functionalized pyrrolidines diastereoselectively. rsc.org

The following table summarizes various stereoselective approaches for synthesizing pyrrolidine derivatives.

Synthetic Approach Description Key Features Reference
Chiral Pool Synthesis Utilization of optically pure starting materials like L-proline or 4-hydroxy-L-proline.Provides enantiomerically pure pyrrolidine scaffold. mdpi.com
Catalytic Hydrogenation Diastereoselective reduction of highly substituted pyrroles using heterogeneous catalysts (e.g., Rh/Al₂O₃).Can form multiple new stereocenters with high control. acs.orgresearchgate.netnih.gov
Tandem Gold Catalysis Multi-step reaction sequence involving alkyne hydroamination and allylation.Efficient for creating tetrasubstituted carbon stereocenters. acs.org
Cascade Reactions Electrophile-induced cyclization and ring expansion, for example, using NBS on aziridines.Forms multiple bonds and stereocenters in a single operation. rsc.org
Asymmetric Cycloaddition 1,3-dipolar cycloaddition reactions of azomethine ylides with electron-deficient alkenes.A highly regio- and stereoselective method for constructing the pyrrolidine ring. jocpr.com jocpr.com

Derivatization Strategies for Enhancing Molecular Complexity

Starting with a core structure like this compound, derivatization strategies are employed to create a library of analogs with varied properties. These strategies involve modifying either the pyrrolidine ring or the benzoyl moiety.

Modifying the pyrrolidine ring itself is a key strategy for exploring the structure-activity relationships of a compound series. This can involve the introduction of new functional groups or the alteration of existing ones.

The generation of N-acyliminium ions is a classic method for functionalizing the α-carbon of the nitrogen in the pyrrolidine ring. acs.orgnih.gov These reactive intermediates can be trapped by various nucleophiles to introduce substituents. N-acyliminium ions can be generated through the chemical oxidation of carbamates, such as N-Boc-pyrrolidine, using reagents like hypervalent iodine compounds. nih.gov

Direct C-H functionalization offers another route to modify the pyrrolidine ring. For instance, treatment of N-Cbz-pyrrolidines with N-bromosuccinimide (NBS) and a radical initiator can lead to the formation of α,β-functionalized products. nih.gov Recent advancements have also focused on the deconstructive transformation of the pyrrolidine ring through C-N bond cleavage, which allows for significant "skeletal remodeling" and the synthesis of structurally diverse molecules. researchgate.net This can be achieved using a combination of Lewis acids and photoredox catalysis to reductively cleave the C-N bond in N-benzoyl pyrrolidines. researchgate.net

The table below outlines several methods for derivatizing the pyrrolidine ring.

Transformation Method Description Reagents/Conditions Reference
α-Functionalization via N-Acyliminium Ions In situ generation of a reactive iminium ion followed by nucleophilic attack.Hypervalent iodine reagents, electrochemical oxidation. acs.orgnih.gov
Radical Bromination Introduction of bromine atoms at the α and β positions of the ring.N-Bromosuccinimide (NBS) and a radical initiator (AIBN). nih.gov
Reductive C-N Bond Cleavage Ring-opening of N-benzoyl pyrrolidines to form linear amines.Lewis acid and photoredox catalysis with visible light. researchgate.net

Altering the aromatic substituent on the benzoyl group is a common strategy to modulate the biological activity of pyrrolidine-containing compounds. This can be achieved either by starting with different substituted benzoic acids or by performing reactions on the aromatic ring of a pre-formed molecule.

The synthesis of analogs of pyrovalerone, a compound structurally related to this compound, demonstrates this approach. nih.gov A general route involves the reaction of a substituted valerophenone (B195941) with bromine, followed by reaction with pyrrolidine. nih.gov By varying the starting valerophenone, a wide range of substituents can be introduced onto the phenyl ring.

Furthermore, studies on related compound classes have shown that replacing the benzoyl group entirely with other aryl or heteroaromatic substituents can lead to analogs with significantly different properties. nih.gov For instance, in a series of pyrrolidine sulfonamides, replacing a benzoyl group with various meta-substituted aryl rings resulted in improved biological activity. nih.gov Aromatic nucleophilic substitution (SNAr) reactions are a powerful tool for this purpose, where pyrrolidine can act as a nucleophile to displace a leaving group on an activated aromatic or heteroaromatic ring. researchgate.netnih.gov The reactivity in these SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups on the aromatic ring. researchgate.netnih.gov

The following table lists strategies for modifying the benzoyl moiety.

Derivatization Strategy Description Examples Reference
Synthesis from Substituted Precursors Using variously substituted benzoic acids or benzaldehydes in the initial synthesis.Synthesis of pyrovalerone analogs from substituted valerophenones. nih.gov nih.gov
Aromatic Group Replacement Complete substitution of the benzoyl group with other aromatic or heteroaromatic moieties.Replacement of a benzoyl group in pyrrolidine sulfonamides with other aryl groups to give potent analogs. nih.gov nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reaction of pyrrolidine with activated aromatic systems containing a leaving group.Pyrrolidine displacing a methoxy (B1213986) group on substituted nitrothiophenes. researchgate.netnih.gov researchgate.netnih.gov

Molecular Structure and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Elucidation

The precise molecular structure of 1-(4-Methylbenzoyl)pyrrolidine and its derivatives has been determined through a combination of powerful spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

For a related compound, N-(p-methylbenzoyl)-N'-(pyrrolidin-1-yl)thiourea, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methyl group, and the pyrrolidine (B122466) ring protons. mohe.gov.my The aromatic protons appear as a multiplet, while the methyl group protons resonate as a singlet. mohe.gov.my The protons of the pyrrolidine ring typically show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. mohe.gov.my The chemical shifts in ¹H NMR are influenced by the electronic effects of neighboring functional groups. For instance, protons on a carbon attached to an oxygen atom are deshielded and appear at a lower field. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. oregonstate.edu In derivatives of this compound, the carbonyl carbon of the benzoyl group is typically observed at a downfield chemical shift due to the deshielding effect of the oxygen atom. asianpubs.org The carbons of the pyrrolidine ring resonate in the aliphatic region of the spectrum. chemicalbook.com The presence of quaternary carbons, those without any attached hydrogens, can also be identified, although their signals are often weaker. oregonstate.edu

Table 1: Representative NMR Data for a this compound Derivative

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~7.7-7.2MultipletAromatic Protons
¹H~2.3SingletMethyl Protons (Ar-CH₃)
¹H~3.5, ~1.9MultipletsPyrrolidine Ring Protons
¹³C~170SingletCarbonyl Carbon (C=O)
¹³C~143-128Multiple SignalsAromatic Carbons
¹³C~48, ~26Multiple SignalsPyrrolidine Ring Carbons
¹³C~21SingletMethyl Carbon (-CH₃)

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The FT-IR spectrum of a compound containing the this compound moiety would exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group of the amide. mohe.gov.my The precise frequency is influenced by the electronic nature of the substituents on the aromatic ring. Additionally, absorption bands corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule would be observed, typically around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. asianpubs.org The C-N stretching vibration of the pyrrolidine ring usually appears in the fingerprint region of the spectrum.

Table 2: Key FT-IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (Amide)C=O Stretch1630 - 1680
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 2960
Aromatic C=CC=C Stretch~1600, ~1475
AmineC-N Stretch1000 - 1350

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. lcms.cz It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule with high confidence. lcms.cz The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for N-acylpyrrolidines may involve cleavage of the bond between the carbonyl group and the pyrrolidine nitrogen, or fragmentation of the pyrrolidine ring itself.

X-ray Diffraction Studies for Solid-State Conformation and Crystal Structure Analysis

In a related structure, 1-ferrocenyl-2-(4-methylbenzoyl)spiro[11H-pyrrolidizine-3,11′-indeno[1,2-b]quinoxaline], the pyrrolidine rings were found to adopt a twist conformation. nih.govresearchgate.net The planarity of the four-fused-ring system and its dihedral angle with the methylbenzoyl group were also determined. nih.govresearchgate.net Such studies reveal how the different parts of the molecule are oriented with respect to each other and how they pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal structure, can also be identified. nih.gov

Conformational Preferences and Stereochemical Considerations within the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations to minimize steric strain. The two most common conformations are the "envelope" and "twist" (or "half-chair") forms. The presence of substituents on the pyrrolidine ring significantly influences its conformational preferences.

For N-acylpyrrolidines, the N-acyl group tends to drive substituents at the 2- and 5-positions into a pseudo-axial orientation. researchgate.net This preference can restrict the conformational flexibility of the pyrrolidine ring. researchgate.net The puckering of the pyrrolidine ring can be influenced by the nature of the substituents. For instance, sterically demanding groups like a tert-butyl group at the 4-position strongly favor a pseudoequatorial orientation, which in turn dictates the puckering of the ring. nih.gov The rotational barrier around the amide C-N bond can also lead to the existence of cis and trans isomers, further adding to the conformational complexity of these molecules. The study of these conformational preferences is crucial for understanding the structure-activity relationships of pyrrolidine-containing compounds.

Structure Activity Relationship Sar Investigations of 1 4 Methylbenzoyl Pyrrolidine Derivatives

Impact of Substituent Modifications on Molecular Interactions and Biological Activity

The biological activity of 1-(4-methylbenzoyl)pyrrolidine derivatives is significantly influenced by modifications to both the benzoyl and pyrrolidine (B122466) moieties. These changes can alter the molecule's interactions with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

The introduction of a hydroxyl group to the pyrrolidine ring, as seen in 1-(4-methylbenzoyl)pyrrolidin-3-ol (B1468634), adds a hydrogen bond donor and acceptor, which can lead to different binding affinities with biological targets compared to the parent compound, this compound. vulcanchem.com The presence of both an amide and a hydroxyl group allows for potential hydrogen bonding, while the methyl-substituted aromatic ring may engage in hydrophobic interactions. vulcanchem.com

Modifications to the benzoyl ring also play a crucial role. For instance, the addition of fluorine atoms, as in 1-(4,5-difluoro-2-methylbenzoyl)pyrrolidine, can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. ontosight.ai Fluorine's high electronegativity and ability to form hydrogen bonds can alter how the molecule interacts with enzymes or receptors. ontosight.ai

In a series of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues, which include a 4-methylbenzoyl group, the substituents on the pyrrolone ring were found to be critical for their inhibitory activity against the annexin (B1180172) A2-S100A10 protein interaction. acs.orgresearchgate.net Specifically, a hydroxylpropyl group at the 1-position of the pyrrol-2-one ring was identified as a key feature for potency. acs.orgresearchgate.net

Furthermore, in a study of spirooxindole pyrrolidine/pyrrolizidine (B1209537) analogs, compounds bearing a 4-methylbenzoyl group were synthesized and evaluated for their anticancer activity. nih.gov The cytotoxic effects of these compounds were found to be dependent on the substituents on the spirooxindole core, with some derivatives showing significant potency against human lung cancer cell lines. nih.gov

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives:

Compound/Derivative ClassKey Substituent ModificationImpact on Molecular Interaction/Biological ActivityReference
1-(4-methylbenzoyl)pyrrolidin-3-olHydroxyl group on pyrrolidine ringIntroduces hydrogen bonding potential, potentially altering pharmacological activity. vulcanchem.com
1-(4,5-difluoro-2-methylbenzoyl)pyrrolidineFluorine atoms on benzoyl ringInfluences pharmacokinetics and pharmacodynamics through electronegativity and hydrogen bonding. ontosight.ai
1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-onesHydroxypropyl group on pyrrol-2-one ringCritical for inhibitory activity against the annexin A2-S100A10 protein interaction. acs.orgresearchgate.net
Spirooxindole pyrrolidine/pyrrolizidine analogsSubstituents on spirooxindole coreModulates cytotoxic effects against cancer cell lines. nih.gov
1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidineBromine and trifluoromethyl groups on benzoyl ringElectron-withdrawing groups that can participate in various non-covalent interactions, influencing anticancer activity.

Positional Isomerism and its Influence on Biological Activity

Positional isomerism, which involves the differential placement of substituents on a molecule's core structure, can have a profound effect on the biological activity of this compound derivatives. aakash.ac.in The specific location of a functional group can alter the molecule's shape, polarity, and ability to interact with a biological target.

For example, comparing 1-(4-methylbenzoyl)pyrrolidin-3-ol with a hypothetical isomer where the hydroxyl group is at a different position on the pyrrolidine ring would likely result in different biological activities due to altered hydrogen bonding capabilities. vulcanchem.com Similarly, the placement of the methyl group on the benzoyl ring is critical. A shift of the methyl group from the para (4) position to the ortho (2) or meta (3) position would change the molecule's steric and electronic profile, thereby influencing its interaction with a receptor's binding pocket.

An example of the impact of positional isomerism can be seen in a comparison of ethyl 4-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate and its positional isomer, ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate. Although they share the same molecular formula, the different arrangement of the ester and benzophenone (B1666685) functionalities is expected to lead to distinct physical, chemical, and biological properties.

In a series of pyrrolidine-2,5-diones, the position of substituents was shown to be a key determinant of their anticonvulsant properties. nih.gov While not direct derivatives of this compound, this research highlights the principle that the spatial arrangement of functional groups on a pyrrolidine scaffold is crucial for biological activity. nih.gov

The table below illustrates the influence of positional isomerism on the potential biological activity of related compounds:

Compound PairIsomeric DifferencePotential Impact on Biological ActivityReference
Ethyl 4-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate vs. Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoatePosition of the ester and benzophenone functionalitiesExpected to have different physical, chemical, and biological properties.
This compound vs. 1-(2-methylbenzoyl)pyrrolidine or 1-(3-methylbenzoyl)pyrrolidine (B178467) (hypothetical)Position of the methyl group on the benzoyl ringAltered steric and electronic properties would likely change binding affinity and biological activity. aakash.ac.in

Steric and Electronic Effects of Substituents on Biological Potency

The biological potency of this compound derivatives is heavily influenced by the steric and electronic properties of their substituents. Steric effects relate to the size and shape of the substituents, which can impact how the molecule fits into a binding site, while electronic effects pertain to how substituents influence the electron distribution within the molecule, affecting its reactivity and non-covalent interactions. beilstein-journals.org

The methyl group at the para-position of the benzoyl ring in this compound is an electron-donating group, which can influence the electron density of the aromatic ring and the adjacent carbonyl group. This, in turn, can affect interactions with biological targets. The steric bulk of the methyl group also plays a role in determining the conformational preferences of the molecule and its ability to bind to a receptor.

Studies on related pyrrolidine derivatives have shown that the introduction of bulky substituents can either enhance or diminish biological activity, depending on the specific target. For example, in a series of pyrrolidine-2,5-diones, a benzhydryl or sec-butyl group at the 3-position of the pyrrolidine ring was found to be important for anticonvulsant activity. nih.gov

The following table provides examples of how steric and electronic effects of substituents can modulate the biological potency of related compounds:

Biochemical and Molecular Biological Studies of 1 4 Methylbenzoyl Pyrrolidine and Its Analogs in Vitro Focus

Enzyme Modulation and Inhibition Profiles

In Vitro Enzymatic Assays

The modulation of enzyme activity is a key mechanism through which chemical compounds can exert biological effects. In vitro enzymatic assays provide a controlled environment to study the direct interactions between a compound and a specific enzyme, allowing for the determination of inhibitory or activating potential. databiotech.co.il For derivatives of 1-(4-Methylbenzoyl)pyrrolidine, these assays are crucial in identifying potential therapeutic applications by understanding their influence on various enzymatic pathways.

Pyrrolidine-containing compounds have been investigated for their ability to inhibit a range of enzymes. For instance, some pyrrolidine (B122466) derivatives have shown potential as inhibitors of enzymes involved in metabolic diseases. The general approach involves high-throughput screening (HTS) of compound libraries against target enzymes to identify initial hits. databiotech.co.il These hits are then subjected to more detailed enzymatic assays to determine parameters like the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency.

While specific in vitro enzymatic assay data for this compound is not extensively detailed in the provided results, the study of its analogs provides significant insights. For example, derivatives of 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one, which share a similar structural motif, were identified as inhibitors of the annexin (B1180172) A2-S100A10 protein interaction through screening. acs.orgacs.org One such analog, 3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one, demonstrated potency in the lower micromolar range. acs.org

Furthermore, studies on structurally related pyrrolidine derivatives have revealed significant inhibitory activity against various enzymes. For example, certain pyrrolidine derivatives have been identified as potent inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), with IC50 values as low as 2 nM. acs.org The inhibitory activity of these compounds is often evaluated against a panel of related enzymes to determine selectivity.

Table 1: In Vitro Enzymatic Inhibition by Pyrrolidine Analogs

Compound ClassTarget Enzyme/InteractionKey FindingsReference
4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one derivativesAnnexin A2-S100A10 protein interactionIdentified as inhibitors with potency in the lower micromolar range. acs.orgacs.org
Pyrrolidine derivativesSemicarbazide-Sensitive Amine Oxidase (SSAO)Highly potent and selective inhibitors (e.g., IC50 = 2 nM). acs.org
Pyrrolidine derivativesArginaseMixed-type inhibition with an IC50 of 3.8 µM for Epigallocatechin-3-gallate. frontiersin.org

Mechanistic Studies of Enzyme-Compound Interactions (e.g., protein kinase activity modulation, Rho Kinase inhibition, DNA synthesis inhibition)

Understanding the mechanism by which a compound interacts with an enzyme is fundamental to drug development. These studies go beyond simple inhibition measurement to elucidate how the compound affects the enzyme's function at a molecular level.

Protein Kinase Activity Modulation: Protein kinases are a major class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in diseases like cancer. acs.orgnih.gov Small molecule inhibitors can modulate kinase activity through various mechanisms, including allosteric regulation. nih.gov For instance, some compounds can bind to the catalytic domain of a kinase and either inhibit or enhance its interaction with other proteins. nih.gov While direct evidence for this compound is limited, analogs have been explored as kinase inhibitors. For example, a series of 9-[aren(ethenyl)]purine derivatives demonstrated modest potency against BCR-ABL kinase. acs.org

Rho Kinase (ROCK) Inhibition: Rho-associated kinases (ROCK) are serine/threonine kinases that are key regulators of cellular contraction, motility, and proliferation. semanticscholar.org Inhibitors of ROCK have therapeutic potential in conditions like hypertension and glaucoma. semanticscholar.orgmdpi.com N-substituted prolinamido indazoles, which are structurally related to pyrrolidine derivatives, have been discovered as potent ROCK inhibitors and vasorelaxation agents. nih.gov The inhibitory activity of these compounds is typically assessed through enzyme-based assays, such as ELISA. semanticscholar.org

DNA Synthesis Inhibition: Some heterocyclic compounds have been shown to exert their effects by inhibiting DNA synthesis, a crucial process for cell proliferation. openmedicinalchemistryjournal.com For example, certain carbazole (B46965) derivatives substituted with pyrrolidine have been investigated for their anticancer properties and were found to prevent topoisomerase II functions, which is essential for DNA replication. researchgate.net Another study on phenanthroindolizidine and phenanthroquinolizidine alkaloids, which contain heterocyclic ring systems, demonstrated potent inhibition of cell proliferation, suggesting an interaction with DNA synthesis pathways. openmedicinalchemistryjournal.com The inhibition of DNA and RNA synthesis is a known mechanism for some anticancer agents. port.ac.uk

Receptor Binding and Ligand-Target Interactions (In Vitro)

In vitro receptor binding assays are essential for characterizing the interaction between a compound and its specific receptor target. chelatec.commerckmillipore.com These assays can determine key parameters such as the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, the receptor density (Bmax), and the inhibition constant (Ki) for competitive ligands. chelatec.com

Radioligand binding assays are a common technique where a radiolabeled compound is used to measure its binding to a receptor. merckmillipore.comnih.gov Competition assays, where an unlabeled compound competes with the radiolabeled ligand for receptor binding, are used to determine the IC50 and Ki of the unlabeled compound. chelatec.com

The structural features of this compound, including the pyrrolidine ring and the substituted benzoyl group, suggest potential interactions with various biological targets, such as G-protein coupled receptors (GPCRs) or other receptors where similar scaffolds have shown activity. ontosight.ai For example, molecular docking studies can predict the binding modes of such compounds to prioritize synthesis and further testing.

Cellular Pathway Modulation (In Vitro)

Cell Growth Inhibition Studies (In Vitro)

In vitro cell growth inhibition assays are fundamental in cancer research and drug discovery to identify compounds with cytotoxic or cytostatic effects. These assays measure the ability of a compound to reduce the proliferation of cancer cells.

Several studies have highlighted the potential of pyrrolidine derivatives to inhibit the growth of various cancer cell lines. For instance, a library of 1-benzylpyrrolidin-3-ol analogues was screened for cytotoxicity against a panel of human cancer cell lines, with lead compounds showing selective cytotoxicity towards HL-60 cells. monash.edu Similarly, novel spirooxindole pyrrolidine analogs have demonstrated encouraging cytotoxic properties against the human lung cancer cell line A549. nih.gov

The inhibitory concentration 50 (IC50) is a key parameter determined from these studies, representing the concentration of a compound that inhibits cell growth by 50%. For example, the plant alkaloid Tetrandrine and its analogs were shown to inhibit the growth of Panc-1 pancreatic cancer cells in a dose-dependent manner, with IC50 values in the micromolar range. mdpi.com Specifically, the growth-inhibitory IC50 value for Tetrandrine (TTD) was 10.20 µM after 24 hours of treatment. mdpi.com

Table 2: In Vitro Cell Growth Inhibition by Pyrrolidine Analogs

Compound/Analog ClassCell LineIC50 ValueReference
1-Benzylpyrrolidin-3-ol analoguesHL-60~10 µM monash.edu
Spirooxindole pyrrolidine analogs (5e and 5f)A549 (lung cancer)3.48 µM and 1.2 µM, respectively nih.gov
Tetrandrine (TTD)Panc-1 (pancreatic cancer)10.20 µM (24h) mdpi.com
FCN (Tetrandrine analog)Panc-1 (pancreatic cancer)14.30 µM (24h) mdpi.com
ITTD (Tetrandrine analog)Panc-1 (pancreatic cancer)16.53 µM (24h) mdpi.com

Cell Cycle Regulation Mechanisms (In Vitro)

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.govdovepress.com Compounds that interfere with the cell cycle can induce cell cycle arrest, preventing cancer cells from dividing. The cell cycle consists of four main phases: G1 (Gap 1), S (DNA synthesis), G2 (Gap 2), and M (mitosis). nih.gov

Some heterocyclic compounds have been found to induce cell cycle arrest at different phases. For example, a mechanistic study of a phenanthroindolizidine alkaloid revealed that it potently suppressed cell growth by causing a delay in the S phase progression through the inhibition of DNA synthesis. openmedicinalchemistryjournal.com In another study, certain carbazole derivatives were shown to induce apoptosis, a form of programmed cell death, which is often linked to cell cycle arrest. researchgate.net

The regulation of the cell cycle is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.govdovepress.com Inhibitors of CDKs can block the progression of the cell cycle. While direct studies on this compound's effect on the cell cycle are not specified, related compounds have been shown to affect cell cycle-related proteins. For instance, the NR4A1 antagonist TTD, a plant alkaloid, was shown to inhibit the proliferation of Panc-1 cells, and such inhibition is often associated with cell cycle arrest and induction of apoptosis. mdpi.com Furthermore, some inhibitors of Polo-like kinase 1 (Plk1), a key regulator of mitosis, have been shown to affect the cell cycle and induce distinct phenotypic effects on spindle formation. nih.gov

Apoptosis Induction Pathways (In Vitro)

The induction of apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents. In vitro studies on pyrrolidine analogs have explored their potential to trigger this process in cancer cell lines. Research indicates that certain pyrrolidine derivatives can induce apoptosis through the modulation of cell signaling pathways that regulate cell proliferation and death .

Investigations into spirooxindole pyrrolizidine (B1209537) analogs demonstrated their apoptotic effect on human lung cancer cells (A549), leading to decreased cell proliferation nih.gov. Staining assays confirmed that potent compounds from this series induce apoptosis nih.gov. In vitro studies on other pyrrolidine derivatives have shown they can induce apoptosis in various cancer cell lines . The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which shares structural similarities with some metabolites of pyrrolidine compounds, has been shown to induce apoptosis in cerebellar granule neurons and human neuroblastoma cells by enhancing caspase 3 activity nih.gov. This process is linked to mitochondrial oxidant generation and an increase in intracellular oxidative stress nih.gov. These findings suggest that one potential mechanism for the anticancer activity of certain pyrrolidine analogs is the initiation of apoptosis.

Investigation of Diverse Biological Activities (In Vitro, excluding clinical and safety)

Pyrrolidine derivatives have been the subject of extensive in vitro research to determine their anti-inflammatory potential. These investigations often involve assessing the inhibition of key enzymes and processes involved in the inflammatory cascade.

A primary method for evaluating anti-inflammatory activity is the in vitro inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Certain N-substituted pyrrolidine-2,5-dione derivatives have demonstrated selective inhibition of COX-2, with some compounds showing inhibition in the low micromolar to submicromolar ranges nih.gov. For example, compound 13e from one study emerged as a potent and selective inhibitor of COX-2 with an IC50 value of 0.98 µM nih.gov. Another study synthesized new pyrrolidine derivatives and evaluated them against COX-1 and COX-2, with compound A-1 showing the highest anti-inflammatory effect researchgate.net.

The inhibition of nitric oxide (NO) production is another marker for anti-inflammatory activity. Derivatives of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been identified as inhibitors of inducible nitric oxide synthase (iNOS) beilstein-journals.org. Compound 5e from this series, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, demonstrated significant inhibitory activity against NO production with an IC50 value of 43.69 ± 5.26 µM beilstein-journals.org.

The anti-arthritic potential has been assessed through the inhibition of protein (albumin) denaturation, a well-documented cause of inflammation. In one study, newly synthesized furan-pyrrolidine hybrid molecules showed higher activity in inhibiting albumin denaturation than the standard drug ketoprofen (B1673614) (IC50 of 126.58 ± 5.00 µg/mL), with the exception of one compound (H3, IC50 of 150.99 ± 1.16 µg/mL) dntb.gov.ua. Similarly, pyrrolidine-2,5-dione derivatives were evaluated using an albumin denaturation assay to confirm their anti-inflammatory potential nih.gov.

Amtolmetin guacil, a pyrrole (B145914) derivative related to the core structure, is recognized as a non-steroidal anti-inflammatory drug (NSAID) iucr.org.

Table 1: In Vitro Anti-inflammatory Activity of Pyrrolidine Analogs

Compound/Analog Assay Target/Cell Line Result (IC₅₀) Reference
Pyrrolidine-2,5-dione derivative (13e) Enzyme Inhibition COX-2 0.98 µM nih.gov
4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (5e) NO Production Inhibition iNOS 43.69 ± 5.26 µM beilstein-journals.org
Furan-pyrrolidine hybrid (H2) Albumin Denaturation Inhibition - 60.1 ± 8.16 µg/mL dntb.gov.ua
Furan-pyrrolidine hybrid (H4) Albumin Denaturation Inhibition - 62.23 ± 0.83 µg/mL dntb.gov.ua
Pyrrolidine derivative (A-1) Not specified Not specified Highest among tested researchgate.net

The antioxidant properties of pyrrolidine compounds have been explored through various in vitro assays that measure their ability to scavenge free radicals and chelate pro-oxidant metals.

Studies have determined the antioxidant activities of pyrrolidine compounds using methods such as free radical scavenging (DPPH), metal chelation, and reducing power assays kaznu.kz. For certain pyrrolidine compounds, the IC50 value for DPPH radical scavenging activity ranged from 108 to 142 µg/mL, with metal chelation activities showing similar results kaznu.kz. Another study investigating pyrrolidine-substituted 3-amido-9-ethylcarbazole derivatives also screened for antioxidant activity researchgate.net.

Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have also been evaluated for their antioxidant potential. The diphenylamine (B1679370) moiety is a known effective antioxidant in studies of lipid peroxidation vu.lt. One derivative, N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, exhibited antioxidant activity 1.2 times higher than that of the standard protocatechuic acid in a FRAP (Ferric Reducing Antioxidant Power) assay vu.lt.

The chelation of ferrous ions (Fe²⁺) is a key antioxidant mechanism as it prevents lipid peroxidation researchgate.net. The ability of various fractions of plant extracts containing heterocyclic compounds to chelate metal ions has been investigated, with one ethyl acetate (B1210297) fraction showing a metal-chelating activity with an IC50 of 5.60 ± 0.17 µg/mL dntb.gov.uaresearchgate.net. Pyrrole-2,5-dione analogs are also considered promising antioxidant agents researchgate.net.

Table 2: In Vitro Antioxidant Activity of Pyrrolidine and Pyrrole Analogs

Compound/Analog Assay Result (IC₅₀ or Activity) Reference
Pyrrolidine compounds DPPH Radical Scavenging 108 to 142 µg/mL kaznu.kz
Pyrrolidine compounds Metal Chelation Close to DPPH results kaznu.kz
Ethyl acetate fraction Metal Chelating Activity (MChA) 5.60 ± 0.17 µg/mL dntb.gov.ua
N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide FRAP Assay 1.2 times higher than protocatechuic acid vu.lt

Derivatives of the pyrrolidine scaffold have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

In one study, spirooxindolo-pyrrolidine hybrid compounds were tested against Mycobacterium tuberculosis H37Rv rsc.org. Eleven of these compounds were found to be more active than the standard drug pyrazinamide (B1679903). One specific analog, 6′-(3-nitrophenyl)-7′-nitro-3′,6′,7′,7a′-tetrahydro-1′H-spiro-[indoline-3,5′-pyrrolo-[1,2-c]thiazol]-2-one, displayed a potent Minimum Inhibitory Concentration (MIC) of 7.6 μM, which is comparable to the first-line anti-TB drug ethambutol (B1671381) and significantly more potent than pyrazinamide rsc.org.

Other research has focused on synthesizing various pyrazinamide analogs, some incorporating pyrrolidine-like structures, to find compounds active against M. tuberculosis as well as other mycobacterial species nih.govnih.gov. Similarly, novel pyrrolyl acetohydrazide analogues have been screened for their antitubercular activity against the InhA enzyme, a key target in M. tuberculosis researchgate.net. The search for new antimycobacterial agents has also led to the synthesis of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstituted acetophenone) hydrazone derivatives, which were tested against M. tuberculosis H37Rv using the agar (B569324) proportion method tubitak.gov.tr. Among these, compounds 5b and 5f showed the best activity with a MIC value of 5 µg/mL tubitak.gov.tr.

Table 3: In Vitro Antimycobacterial Activity of Pyrrolidine Analogs

Compound/Analog Target Strain Result (MIC) Reference
6′-(3-nitrophenyl)-7′-nitro-3′,6′,7′,7a′-tetrahydro-1′H-spiro-[indoline-3,5′-pyrrolo-[1,2-c]thiazol]-2-one M. tuberculosis H37Rv 7.6 µM rsc.org
Pyridazinone hydrazone derivative (5b) M. tuberculosis H37Rv 5 µg/mL tubitak.gov.tr
Pyridazinone hydrazone derivative (5f) M. tuberculosis H37Rv 5 µg/mL tubitak.gov.tr
1H-pyrrolo[2,3-d]pyrimidine-1,2,3-triazole analogs (91a, b) M. tuberculosis H37Rv 0.78 µg/mL nih.gov

Pyrrolidine and its analogs have been identified as a versatile scaffold for the development of novel antiviral agents, with research demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Chikungunya virus (CHIKV).

A series of 1,3,4-trisubstituted pyrrolidine zwitterions were presented as selective and potent antivirals against HIV, acting as CCR5 receptor antagonists nih.gov. These compounds showed enhanced antiviral activities in vitro nih.gov. Another pyrrole analog, NBD-14189, was reported to have optimized antiviral activity against HIV-1, with an IC50 of 89 nM nih.gov.

In the context of HCV, the pyrrolidine analog Telaprevir is an antiviral drug that inhibits the NS3/4A serine protease encoded by the virus nih.gov. Other research has focused on designing adenosine (B11128) 5'-phosphonate analogues as potential chain terminators against HCV researchgate.net. Their diphosphate (B83284) derivatives were evaluated in nucleotide incorporation assays by the HCV NS5B RNA-dependent RNA polymerase, revealing that some acted as chain terminators while others were competitive inhibitors researchgate.net.

The antiviral potential of 1,4-disubstituted-1,2,3-triazole derivatives was assessed against a Brazilian CHIKV isolate in Vero cells nih.gov. One compound strongly inhibited CHIKV replication (90.4% ± 2.5 at 50 µM) with an EC50 of 30.0 µM, indicating cell-independent antiviral activity nih.gov. Further studies have evaluated various N-heterocycles, including pyrazole (B372694) and thiazole (B1198619) derivatives, for their inhibitory effects against a wide array of viruses such as influenza, herpes simplex virus (HSV-1), and dengue virus (DENV) mdpi.comsemanticscholar.org.

Table 4: In Vitro Antiviral Activity of Pyrrolidine and Related Heterocyclic Analogs

Compound/Analog Target Virus Cell Line Result (EC₅₀/IC₅₀) Reference
Pyrrole analog (NBD-14189) HIV-1 Not specified 89 nM nih.gov
1,4-disubstituted-1,2,3-triazole derivative (Compound 2) Chikungunya Virus (CHIKV) Vero 30.0 µM nih.gov
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline analog (Molecule 27) Respiratory Syncytial Virus (RSV) Not specified 5–28 μM mdpi.com
1,3,4-trisubstituted pyrazole (Molecule 23) Hepatitis C Virus (HCV) Not specified 0.11 µM mdpi.com

The antifungal properties of pyrrolidine derivatives have been investigated against both human and plant pathogenic fungi. A study involving the synthesis of 3-aroyl-4-aryl-1-phenethyl-4-piperidinols, which are structurally related to this compound, tested these compounds against seven types of plant pathogenic fungi and three human pathogenic fungi using the agar dilution assay researchgate.net.

The results indicated that several of the synthesized compounds could be considered model compounds for developing new antifungal agents against the human pathogen Microsporum canis researchgate.net. Furthermore, two specific analogs, compounds 8a and 8b , demonstrated antifungal activity comparable to the reference compound Nystatin against the plant pathogen Aspergillus flavus researchgate.net.

Another study synthesized new 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and their corresponding pyrrolone derivatives researchgate.net. These compounds were evaluated for their antifungal activity against Candida albicans and were found to possess considerable efficacy researchgate.net. Pyrrole derivatives, in general, have attracted attention for a broad spectrum of biological activities, including antifungal properties researchgate.net. The screening of s-Triazine scaffolds endowed with other heterocycles also included testing against four fungi: A. niger, A. fumigatus, A. clavatus, and C. albicans, with some analogs showing activity ijddd.com.

Table 5: In Vitro Antifungal Activity of Pyrrolidine Analogs

Compound/Analog Target Fungi Activity Noted Reference
Mono-Mannich base (8a) Aspergillus flavus Similar activity to Nystatin researchgate.net
3-Aroyl-4-aryl-1-phenethyl-4-piperidinol (8b) Aspergillus flavus Similar activity to Nystatin researchgate.net
Various 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols Microsporum canis Potential model compounds for development researchgate.net
Pyrrolone derivatives (IVa-d) Candida albicans Considerable antifungal activity researchgate.net

Antibacterial Activity Research (In Vitro)

The pyrrolidine ring is a structural motif found in numerous natural and synthetic compounds that exhibit antimicrobial properties. Research into analogs of this compound has revealed activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains.

Derivatives of pyrrolidine have been shown to be effective against various bacteria. For instance, certain pyrrolidine compounds have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial potency of these derivatives is often influenced by the specific substitutions on the pyrrolidine ring. nih.gov

In one study, a series of 1β-methylcarbapenems featuring a substituted pyrrolidine moiety was synthesized and evaluated for in vitro antibacterial activity. depauw.edu Several of these compounds demonstrated potent activity against Gram-positive bacteria, comparable or superior to the established antibiotic meropenem, with the exception of against Gamma streptococcus. depauw.edu However, their activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa, was slightly lower than that of meropenem. depauw.edu The nature of the substituent on the pyrrolidine ring was found to influence the antibacterial spectrum and potency. mdpi.com

Another study focused on spiro pyrrolidine derivatives, which demonstrated activity against both Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values reported in the range of 75 to 150 µg/mL for the most active compound. nih.gov Furthermore, a novel synthesized pyrrolizidine alkaloid, an analog of the pyrrolidine structure, exhibited strong antibacterial action with MIC values ranging from 0.0039 to 0.025 mg/mL, being most effective against S. aureus and E. coli. nih.govnih.gov

Thiazole-based pyrrolidine derivatives have also been investigated. One such compound, a 4-F-phenyl derivative, was found to selectively inhibit Gram-positive bacteria, demonstrating a significant zone of inhibition against S. aureus (30.53 ± 0.42 mm) and B. cereus (21.70 ± 0.36 mm) at a concentration of 400 µg. biointerfaceresearch.com

Table 1: In Vitro Antibacterial Activity of Selected Pyrrolidine Analogs

Compound/Analog Class Bacterial Strain(s) Observed Activity
Spiro Pyrrolidine Derivative B. subtilis, E. faecalis, E. coli, P. aeruginosa MIC values of 75-150 µg/mL. nih.gov
Pyrrolizidine Alkaloid (PA-1) S. aureus, E. coli MIC values of 0.0039-0.025 mg/mL. nih.govnih.gov
1β-Methylcarbapenem-pyrrolidine Gram-positive & Gram-negative bacteria Potent activity, some comparable to meropenem. depauw.edumdpi.com
Thiazole-based Pyrrolidine S. aureus, B. cereus Zone of inhibition of 30.53 mm and 21.70 mm, respectively. biointerfaceresearch.com

Anticancer Activity Research (In Vitro, focusing on mechanistic insights)

The pyrrolidine scaffold is a key component in many compounds investigated for their potential as anticancer agents. In vitro studies on analogs of this compound suggest that these molecules can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

In vitro investigations have shown that some pyrrolidine derivatives can trigger apoptosis in cancer cell lines. nih.gov For instance, a novel pyrrolidine derivative was found to induce apoptosis and disrupt cell movement in the MCF-7 breast cancer cell line, suggesting its potential to inhibit both early and late-stage cancer. depauw.edu

A study on spirooxindole pyrrolidine analogs revealed significant cytotoxic effects against the A549 lung cancer cell line. nih.gov One of the most potent compounds in this series exhibited an IC₅₀ value of 1.2 ± 0.412 µM after 48 hours of treatment. nih.gov Mechanistic studies involving Hoechst and acridine (B1665455) orange/ethidium bromide staining confirmed that these potent compounds induced apoptosis, leading to a decrease in cell proliferation. nih.gov Interestingly, these cytotoxic compounds were found to be non-cytotoxic against a non-cancerous mouse embryonic fibroblast cell line, suggesting a degree of selectivity for cancer cells. nih.gov

Further research into other pyrrolidine derivatives has provided more detailed mechanistic insights. For example, some analogs have been shown to induce apoptosis through mitochondrial-mediated pathways. japsonline.com The lipophilicity conferred by certain substituents, such as the phenyl ring, is thought to aid in cell membrane penetration, which is crucial for interacting with intracellular targets. mdpi.com

A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 lung epithelial cells. acs.org The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively. acs.org

Another study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives demonstrated potent anticancer activity against a panel of nine cancer cell lines. nih.gov One compound was particularly effective against HepG2, DU145, and CT-26 cell lines with IC₅₀ values ranging from 0.5 to 0.9 µM. nih.gov Flow cytometry analysis revealed that this compound arrested the cell cycle at the S phase and induced apoptosis. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Pyrrolidine Analogs

Compound/Analog Class Cancer Cell Line(s) IC₅₀ Value Mechanistic Insights
Spirooxindole Pyrrolidine Analog A549 (Lung) 1.2 ± 0.412 µM Induction of apoptosis. nih.govnih.gov
Spirooxindole Pyrrolidine Analog Breast Cancer Cell Lines 15.49 ± 0.04 µM Cytotoxic activity. nih.gov
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives A549 (Lung) Reduces viability to 28.0% Enhanced activity with specific heterocyclic rings. acs.org
3-benzoyl-4-phenyl-1H-pyrrole derivative HepG2, DU145, CT-26 0.5 - 0.9 µM S phase cell cycle arrest and apoptosis induction. nih.gov
N-caffeoylpyrrolidine P388 (Murine Leukemia) 11.35 µg/mL Cytotoxic activity. japsonline.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as 1-(4-Methylbenzoyl)pyrrolidine derivatives, and its biological target, typically a protein or enzyme.

Research on pyrrolidine (B122466) derivatives has utilized molecular docking to elucidate their binding modes within the active sites of various enzymes. For instance, in the development of Rho kinase (ROCK) inhibitors, molecular docking studies of a related compound, N-substituted prolinamido indazole, revealed key interactions within the ROCK I active site. These studies predicted hydrogen bond interactions between the indazole ring and Met 156, as well as a hydrogen bond between the amide NH and Ala 215. nih.gov Such insights are crucial for structure-based drug design, allowing for the optimization of ligand affinity and selectivity.

Similarly, molecular docking has been employed to study the interaction of pyrrolidine derivatives with other targets, such as the influenza virus neuraminidase and myeloid cell leukemia-1 (Mcl-1). niscpr.res.innih.gov In a study on Mcl-1 inhibitors, docking results helped to understand the mode of interaction between pyrrolidine derivatives and key residues in the protein's binding site. nih.gov Furthermore, docking studies on novel sparfloxacin (B39565) derivatives containing a pyrrolidine moiety have been used to correlate experimental antibacterial activity with their binding affinity to DNA gyrase and topoisomerase-IV. innovareacademics.in

The predictive power of molecular docking is further enhanced when combined with other computational methods. For example, in the design of novel antiproliferative agents, a docking study was used to evaluate the binding affinities of pyrrolizine-based Schiff bases towards cyclooxygenase-2 (COX-2). mdpi.com These computational predictions guide the synthesis of new compounds with potentially improved biological activity.

Study Focus Target Key Findings from Docking Reference
Rho Kinase InhibitorsROCK IHydrogen bonds with Met 156 and Ala 215. nih.gov
Mcl-1 InhibitorsMcl-1Elucidation of ligand-residue interactions in the binding site. nih.gov
Antibacterial AgentsDNA gyrase, Topoisomerase-IVCorrelation between docking score and experimental antibacterial activity. innovareacademics.in
Antiproliferative AgentsCyclooxygenase-2 (COX-2)Evaluation of binding affinities to guide synthesis. mdpi.com
Influenza Virus InhibitorsNeuraminidasePrediction of potent new pyrimidine (B1678525) and pyrrolidine compounds. niscpr.res.in

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. arxiv.org In the context of drug discovery and materials science, MD simulations provide detailed insights into the conformational changes, binding stability, and dynamic behavior of ligand-receptor complexes.

For derivatives of this compound, MD simulations have been instrumental in validating and refining the results obtained from molecular docking. A study on pyrrolidine derivatives as Mcl-1 inhibitors employed MD simulations to assess the stability of the ligand-protein complexes over a 100 ns trajectory. nih.gov These simulations, coupled with binding free energy calculations (MM/PBSA), confirmed the stability of the analyzed compounds within the target protein's binding site. nih.gov This demonstrates the importance of MD in providing a dynamic perspective that complements the static view of molecular docking.

Similarly, MD simulations have been used to investigate the binding of other related heterocyclic compounds. For instance, simulations of 1-(4-methylbenzoyl)thiourea showed its dynamic behavior over 200 ns. researchgate.net While not the exact compound, this illustrates the application of the technique to similar molecular scaffolds. The use of enhanced sampling methods in MD simulations can further extend their utility by allowing for the exploration of larger portions of the conformational space of complex systems in a given amount of simulation time. arxiv.org This is particularly useful for understanding complex binding and unbinding events.

The insights gained from MD simulations are crucial for understanding the intricate details of molecular recognition and for the rational design of molecules with improved binding affinity and residence time at their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.

Several QSAR studies have been conducted on pyrrolidine derivatives to predict their inhibitory activities against various biological targets. For example, a robust QSAR model was developed for a series of 47 pyrrolidine analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov This study, using multiple linear regression (MLR) and partial least squares (PLS) methods, highlighted the importance of shape flexibility index, ipso atom E-state index, and electrostatic parameters like dipole moment in determining the inhibitory activity. nih.gov

In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were generated for a series of pyrrolidine derivatives as Mcl-1 inhibitors. nih.gov The statistical robustness of these models (CoMFA: Q² = 0.689, R²pred = 0.986; CoMSIA: Q² = 0.614, R²pred = 0.815) indicated their good stability and predictability. nih.gov The contour maps generated from these models provided a visual representation of the structural features that are favorable or unfavorable for inhibitory activity, guiding the design of new, more potent compounds. nih.gov

Furthermore, QSAR studies have been applied to pyrimidine and pyrrolidine derivatives as inhibitors of influenza virus neuraminidase. niscpr.res.in The developed MLR model showed a significant correlation between structural descriptors and inhibitory activity, leading to the prediction of new, highly potent compounds. niscpr.res.in These examples underscore the power of QSAR in modern drug design, enabling the rapid screening of virtual libraries and the identification of promising lead candidates.

QSAR Study Target Modeling Techniques Key Findings Reference
DPP-IV InhibitorsDipeptidyl Peptidase IVMLR, PLSImportance of shape flexibility, E-state index, and dipole moment. nih.gov
Mcl-1 InhibitorsMyeloid cell leukemia-1CoMFA, CoMIA, HQSARGenerated predictive models and contour maps for rational design. nih.gov
Influenza Virus InhibitorsNeuraminidaseMLRPredicted new compounds with higher potency. niscpr.res.in

In Silico Predictions of Biological Activity

In silico prediction of biological activity encompasses a range of computational methods used to forecast the pharmacological effects of chemical compounds. These methods are crucial in the early stages of drug discovery for screening large compound libraries and identifying potential drug candidates. nih.gov

For pyrrolidine derivatives, various in silico tools have been employed to predict their biological activity spectra. Software like PASS (Prediction of Activity Spectra for Substances) can estimate a wide range of biological activities based on the structural formula of a compound, with an average accuracy of about 95%. way2drug.com This tool analyzes structure-activity relationships from a vast database of known bioactive compounds to predict pharmacotherapeutic effects, biochemical mechanisms, and potential toxicity. way2drug.com

In a study on 1-piperazine indole (B1671886) hybrids with nicotinic acid and amide analogs, in silico tools were used to predict physicochemical properties, pharmacokinetics, safety, and biological activities. nih.gov Molinspiration and MolPredictX software predicted kinase inhibitor activity, enzyme inhibitory potential, and GPCR ligand activity for the designed compounds. nih.gov

Furthermore, in silico approaches have been used to design and evaluate new pyrrolidine-based compounds with potential anti-inflammatory activity. beilstein-journals.org These studies often involve predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to assess the drug-likeness and pharmacokinetic profiles of the synthesized molecules. beilstein-journals.org Such predictions help in eliminating compounds with unfavorable properties early in the drug development pipeline.

The integration of these predictive models allows for a comprehensive in silico assessment of new chemical entities, guiding the selection of the most promising candidates for further experimental validation.

Future Research Directions and Applications in Chemical Biology

The 1-(4-Methylbenzoyl)pyrrolidine scaffold represents a promising starting point for the development of novel chemical tools and therapeutic leads. Future research efforts are poised to expand upon the foundational knowledge of this chemotype, leveraging advanced principles of medicinal chemistry and chemical biology to unlock its full potential. The following sections outline key directions for future investigation.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methylbenzoyl)pyrrolidine, and how does substituent positioning influence reaction efficiency?

Methodological Answer: The synthesis of this compound can be adapted from protocols for analogous pyrrolidine derivatives. For example, nucleophilic acyl substitution or Friedel-Crafts acylation may be employed. A general approach involves reacting pyrrolidine with 4-methylbenzoyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in DMF .

  • Key Considerations : Substituent positioning (e.g., para-methyl vs. nitro/bromo groups in other derivatives) impacts reactivity. Para-methyl groups may reduce steric hindrance compared to ortho-substituted analogs, improving reaction yields .
  • Optimization Steps :
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
    • Purify via column chromatography (gradient elution) or recrystallization.
    • Confirm structure using ¹H NMR (e.g., δ ~3.3 ppm for pyrrolidine ring protons, δ ~7.2–7.8 ppm for aromatic protons) .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 1.8–3.5 ppm for CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm for the methylbenzoyl group). Compare with databases (e.g., PubChem) .
    • FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and pyrrolidine ring vibrations (C-N) at ~1200 cm⁻¹.
  • Crystallography : Single-crystal X-ray diffraction can resolve bond lengths and angles. For example, similar compounds show dihedral angles of ~30–40° between the benzoyl and pyrrolidine moieties .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological or catalytic roles of this compound?

Methodological Answer:

  • Design : Synthesize analogs with varied substituents (e.g., electron-withdrawing/donating groups on the benzoyl ring) and compare their activities.
  • Assays :
    • Enzyme Inhibition : Test against targets like kinases or proteases using fluorometric assays.
    • Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains.
  • Data Analysis : Correlate substituent effects (e.g., para-methyl’s electron-donating nature) with activity trends. For example, methyl groups may enhance lipophilicity, improving membrane permeability .

Q. What computational strategies are effective for predicting the reactivity and binding modes of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., receptors or enzymes). Focus on hydrogen bonding between the carbonyl group and active-site residues .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Compare with experimental UV-Vis spectra .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein dynamics.

Q. How should researchers address contradictory data in the reactivity or biological activity of pyrrolidine derivatives?

Methodological Answer:

  • Case Example : Conflicting reports on the anticancer activity of 1-(2-Chloroethyl)pyrrolidine analogs vs. neuroactive piperidine derivatives .
  • Resolution Steps :
    • Reproduce Experiments : Standardize reaction conditions (e.g., solvent purity, temperature control).
    • Control Variables : Test substituent effects systematically (e.g., methyl vs. chloro groups).
    • Cross-Validate Techniques : Combine in vitro assays with in silico predictions to reconcile discrepancies.
    • Publish Negative Results : Document non-active analogs to refine SAR models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.